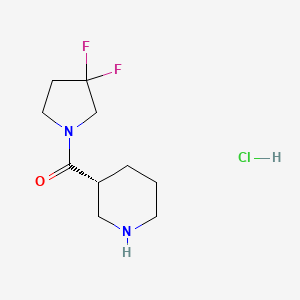
Hydroxy(2-methylprop-2-enoato-O)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy(2-methylprop-2-enoato-O)zinc, also known by its chemical formula C4H6O3Zn, is a coordination compound where zinc is bonded to a hydroxy group and a 2-methylprop-2-enoate ligand
准备方法
Synthetic Routes and Reaction Conditions
Hydroxy(2-methylprop-2-enoato-O)zinc can be synthesized through the reaction of zinc salts with 2-methylprop-2-enoic acid (commonly known as methacrylic acid). A typical synthetic route involves the following steps:
Dissolution of Zinc Salt: Zinc acetate or zinc chloride is dissolved in a suitable solvent such as water or ethanol.
Addition of Methacrylic Acid: Methacrylic acid is added to the solution under stirring.
pH Adjustment: The pH of the solution is adjusted to neutral or slightly basic using a base such as sodium hydroxide.
Precipitation: The this compound precipitates out of the solution and can be collected by filtration.
Purification: The precipitate is washed with cold water and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, concentration, and flow rates are optimized to maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
Hydroxy(2-methylprop-2-enoato-O)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: The hydroxy and 2-methylprop-2-enoate ligands can be substituted by other ligands such as halides or phosphines.
Coordination Reactions: It can form coordination complexes with other metal ions or organic ligands.
Decomposition Reactions: Under certain conditions, it can decompose to form zinc oxide and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions typically occur in polar solvents such as water or ethanol.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes. These reactions are often carried out in aqueous or organic solvents.
Decomposition Reactions: Elevated temperatures or acidic conditions can induce decomposition.
Major Products
Substitution Reactions: Products include zinc halides or zinc phosphine complexes.
Coordination Reactions: Various coordination complexes with different ligands.
Decomposition Reactions: Zinc oxide and organic by-products.
科学研究应用
Hydroxy(2-methylprop-2-enoato-O)zinc has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of poly(methyl methacrylate) (PMMA).
Materials Science: It is investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biochemistry: It is studied for its potential role in enzyme mimetics and as a zinc source in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism by which hydroxy(2-methylprop-2-enoato-O)zinc exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating the polymerization of monomers by coordinating to the carbonyl groups.
Materials Science: It forms coordination bonds with organic linkers, leading to the formation of MOFs.
Biochemistry: It can mimic the active sites of zinc-containing enzymes, participating in catalytic cycles.
Medicine: It releases zinc ions, which can interact with biological molecules and disrupt microbial cell walls.
相似化合物的比较
Hydroxy(2-methylprop-2-enoato-O)zinc can be compared with other zinc carboxylates and coordination compounds:
Zinc Acetate: Similar in structure but with acetate ligands instead of 2-methylprop-2-enoate. Zinc acetate is more commonly used but lacks the specific reactivity of this compound.
Zinc Oxide: A simple inorganic compound with different applications, primarily in materials science and as a sunscreen ingredient.
Zinc Methacrylate: Similar to this compound but without the hydroxy group, leading to different reactivity and applications.
This compound stands out due to its unique combination of a hydroxy group and a 2-methylprop-2-enoate ligand, which imparts specific chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in catalysis, materials science, biochemistry, and medicine. Its unique chemical structure allows it to participate in various reactions and form complexes with different ligands, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
63451-47-8 |
|---|---|
分子式 |
C4H8O3Zn |
分子量 |
169.5 g/mol |
IUPAC 名称 |
2-methylprop-2-enoic acid;zinc;hydrate |
InChI |
InChI=1S/C4H6O2.H2O.Zn/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);1H2; |
InChI 键 |
CJSCLERRDWRJGA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)O.O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)



![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)

![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)



![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
